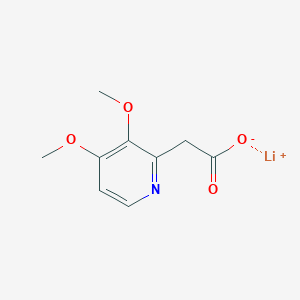

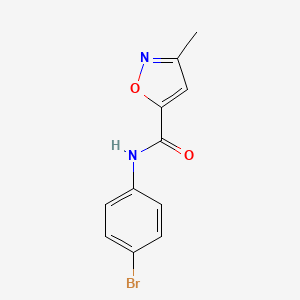

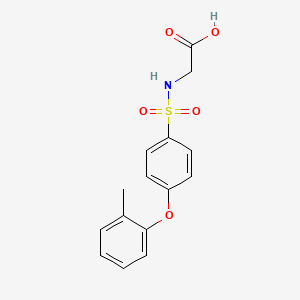

2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the cell cycle checkpoint kinase 1 (Chk1), which is an important protein involved in DNA damage response and cell cycle regulation. In recent years, CCT137690 has emerged as a promising drug candidate for the treatment of various types of cancer.

Scientific Research Applications

Synthesis and Characterization

A range of derivatives incorporating sulfonamide, thiazole, thiophene, and other heterocyclic moieties has been synthesized. These compounds are characterized using spectroscopic techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, providing detailed insights into their structural properties. For example, a study focused on synthesizing N-substituted derivatives of acetamide showcasing a multifunctional design for potential antibacterial and anti-enzymatic applications, supported by hemolytic activity assessments to gauge cytotoxic behavior (K. Nafeesa et al., 2017).

Pharmacological Evaluation

The synthesized compounds are often screened for various biological activities, including antibacterial, antifungal, antitumor, and enzyme inhibition effects. For instance, certain novel sulfonamide derivatives have shown cytotoxic activity against cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (M. Ghorab et al., 2015). Another study synthesized heterocyclic compounds incorporating a sulfamoyl moiety, evaluated as antimicrobial agents, demonstrating promising results against various bacterial and fungal strains (E. Darwish et al., 2014).

Antiviral and Anticonvulsant Activities

Further research includes the synthesis of thiadiazole sulfonamide derivatives with reported antiviral activity, such as compounds showing anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010). Additionally, azoles incorporating a sulfonamide moiety have been evaluated for their anticonvulsant activity, with some compounds offering protection against picrotoxin-induced convulsion, suggesting their utility in treating seizure disorders (A. A. Farag et al., 2012).

properties

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S3/c16-10-3-5-11(6-4-10)24(20,21)9-14(19)18-15-17-12(8-23-15)13-2-1-7-22-13/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABJOKTVYGGMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2573317.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2573321.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2573328.png)

![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)

![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2573334.png)